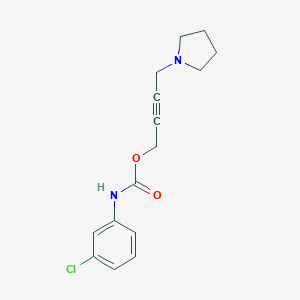
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbanilic acid moiety, a chlorine atom at the meta position, a pyrrolidinyl group, and a butynyl ester linkage. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate involves multiple steps, starting with the preparation of the carbanilic acid derivative. The synthetic route typically includes:
Formation of m-chlorocarbanilic acid: This is achieved by reacting m-chloroaniline with phosgene or a similar carbonylating agent.
Esterification: The m-chlorocarbanilic acid is then esterified with 4-(1-pyrrolidinyl)-2-butyn-1-ol under acidic or basic conditions to form the desired ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: The chlorine atom at the meta position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis of the ester linkage results in the formation of the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ester linkage and the pyrrolidinyl group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate include other carbanilic acid derivatives and esters with different substituents. For example:
m-Chlorocarbanilic acid isopropyl ester: Similar structure but with an isopropyl group instead of the pyrrolidinyl-butynyl moiety.
Carbamic acid, N-(3-chlorophenyl)-, 1-methylethyl ester: Another ester derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
15944-43-1 |
|---|---|
Molekularformel |
C15H17ClN2O2 |
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-6-5-7-14(12-13)17-15(19)20-11-4-3-10-18-8-1-2-9-18/h5-7,12H,1-2,8-11H2,(H,17,19) |
InChI-Schlüssel |
ARFAGUMSEYHDPD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Key on ui other cas no. |
15944-43-1 |
Synonyme |
m-Chlorocarbanilic acid 4-(1-pyrrolidinyl)-2-butynyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















